2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

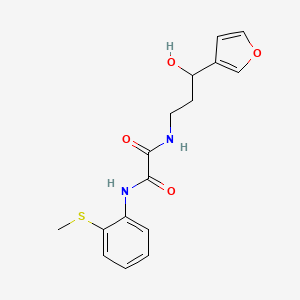

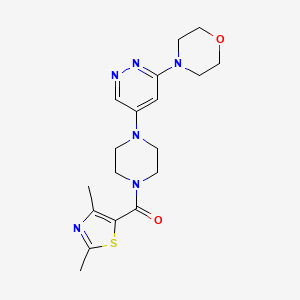

The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, a sulfonyl group attached to a bromophenyl group, and an acetamide group attached to a chloromethylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. The pyrimidine ring provides a planar, aromatic core, while the various substituents add steric bulk and influence the overall polarity of the molecule .Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For instance, the bromophenyl sulfonyl group might undergo nucleophilic aromatic substitution reactions, while the acetamide group could participate in various condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by its polarity, while its melting and boiling points would depend on the strength of intermolecular forces .Aplicaciones Científicas De Investigación

Enzyme Inhibitory Potential

The compound exhibits substantial inhibitory activity against certain enzymes, showcasing potential in biochemical research. It was synthesized and characterized, demonstrating significant inhibition of yeast α-glucosidase, hinting at its potential applications in studying enzymatic processes and possibly in the development of therapeutic agents (Abbasi et al., 2019).

Crystal Structure Analysis

The compound's crystal structures were analyzed, revealing its molecular conformation and intramolecular interactions. This information is crucial in the field of crystallography and material science for understanding the molecular arrangement and properties of the compound (Subasri et al., 2016).

Chemical Reactivity and Biological Evaluation

The compound was evaluated for its chemical reactivity, serving as a building block for various nitrogen heterocyclic compounds. Its biological activity was also investigated, which is significant for pharmaceutical research and the development of new drugs (Farouk et al., 2021).

Antibacterial and Antifungal Applications

The compound showed promising results as an antibacterial and antifungal agent, indicating its potential use in developing new treatments for infections. Some derivatives of the compound were particularly effective, offering insights into drug design and the development of novel antimicrobial agents (Abbasi et al., 2020).

Anti-Inflammatory Activity

Derivatives of the compound demonstrated significant anti-inflammatory activity, suggesting their potential in treating inflammatory diseases and contributing to medical research in discovering new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-thiol, which is synthesized from 4-bromobenzenesulfonyl chloride and 2-thiouracil. The second intermediate is N-(3-chloro-2-methylphenyl)acetamide, which is synthesized from 3-chloro-2-methylaniline and acetic anhydride. These two intermediates are then coupled together using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "4-bromobenzenesulfonyl chloride", "2-thiouracil", "3-chloro-2-methylaniline", "acetic anhydride", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Synthesis of 5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-thiol:", "- Dissolve 2-thiouracil (1.0 g, 8.2 mmol) in dry DMF (20 mL) under nitrogen atmosphere.", "- Add 4-bromobenzenesulfonyl chloride (2.0 g, 8.2 mmol) to the above solution and stir for 2 hours at room temperature.", "- Pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes.", "- Collect the precipitate by filtration, wash with water and dry under vacuum to obtain the product as a yellow solid (2.0 g, 75%).", "Synthesis of N-(3-chloro-2-methylphenyl)acetamide:", "- Dissolve 3-chloro-2-methylaniline (1.0 g, 7.3 mmol) in glacial acetic acid (10 mL) and cool the solution to 0°C.", "- Add acetic anhydride (1.2 mL, 12.2 mmol) dropwise to the above solution and stir for 1 hour at 0°C.", "- Pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes.", "- Collect the precipitate by filtration, wash with water and dry under vacuum to obtain the product as a white solid (1.4 g, 85%).", "Coupling of the two intermediates:", "- Dissolve 5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-thiol (1.0 g, 3.2 mmol) and N-(3-chloro-2-methylphenyl)acetamide (1.0 g, 4.8 mmol) in dry DMF (20 mL) under nitrogen atmosphere.", "- Add N,N'-dicyclohexylcarbodiimide (DCC) (1.5 g, 7.2 mmol) to the above solution and stir for 4 hours at room temperature.", "- Pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes.", "- Collect the precipitate by filtration, wash with water and dry under vacuum to obtain the product as a white solid (1.5 g, 80%)." ] } | |

Número CAS |

893789-38-3 |

Nombre del producto |

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide |

Fórmula molecular |

C19H15BrClN3O4S2 |

Peso molecular |

528.82 |

Nombre IUPAC |

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |

InChI |

InChI=1S/C19H15BrClN3O4S2/c1-11-14(21)3-2-4-15(11)23-17(25)10-29-19-22-9-16(18(26)24-19)30(27,28)13-7-5-12(20)6-8-13/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26) |

Clave InChI |

IZOIYFWFKRSFIY-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-imino-1-(3-methoxypropyl)-10-methyl-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2450877.png)

![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2450887.png)

![2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2450891.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2450893.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2450894.png)